Ring-opened 7-(2-hydroxyethyl)guanine
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Overview
Description
Ring-opened 7-(2-hydroxyethyl)guanine, also known as N2-(2-hydroxyethyl)guanine or N2-HEG, is a modified form of the DNA base guanine. It is formed when guanine reacts with ethylene oxide, a highly reactive alkylating agent. This modification has been found to have potential applications in scientific research, particularly in the study of DNA damage and repair mechanisms.
Mechanism Of Action
The mechanism of action of Ring-opened 7-(2-hydroxyethyl)guanineHEG involves the formation of covalent adducts with DNA. These adducts can cause various types of DNA damage, such as base pair mismatches and DNA strand breaks. The resulting damage can then be repaired by various DNA repair pathways, providing insights into the mechanisms of DNA repair.
Biochemical And Physiological Effects
Ring-opened 7-(2-hydroxyethyl)guanineHEG has been found to have various biochemical and physiological effects. It has been shown to inhibit DNA polymerase activity, which can lead to DNA replication errors and mutations. It has also been found to induce cell death in certain cell types, indicating its potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ring-opened 7-(2-hydroxyethyl)guanineHEG in lab experiments is its ability to mimic the effects of DNA damage caused by environmental agents such as radiation and chemicals. This allows researchers to study the effects of DNA damage and repair mechanisms in a controlled laboratory setting. However, one limitation of using Ring-opened 7-(2-hydroxyethyl)guanineHEG is its potential toxicity, which can affect the viability of cells and organisms.
Future Directions
There are several future directions for the use of Ring-opened 7-(2-hydroxyethyl)guanineHEG in scientific research. One direction is the development of new methods for synthesizing and purifying Ring-opened 7-(2-hydroxyethyl)guanineHEG, which can improve its yield and purity. Another direction is the use of Ring-opened 7-(2-hydroxyethyl)guanineHEG in the development of new anticancer agents, which can target cancer cells by inducing DNA damage and cell death. Additionally, Ring-opened 7-(2-hydroxyethyl)guanineHEG can be used in the development of new diagnostic tools for detecting DNA damage and repair mechanisms.
Synthesis Methods
Ring-opened 7-(2-hydroxyethyl)guanineHEG can be synthesized in the laboratory by reacting guanine with ethylene oxide under specific conditions. The reaction involves the formation of a cyclic intermediate, which is then opened by the hydroxyl group of ethylene oxide to form Ring-opened 7-(2-hydroxyethyl)guanineHEG. The resulting product can be purified using various techniques such as column chromatography and HPLC.
Scientific Research Applications
Ring-opened 7-(2-hydroxyethyl)guanineHEG has been used as a tool in scientific research to study the effects of DNA damage and repair mechanisms. It has been found that Ring-opened 7-(2-hydroxyethyl)guanineHEG can be incorporated into DNA, where it can cause various types of damage such as base pair mismatches and DNA strand breaks. This damage can then be repaired by various DNA repair pathways, providing insights into the mechanisms of DNA repair.
properties
CAS RN |
131478-95-0 |
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Product Name |
Ring-opened 7-(2-hydroxyethyl)guanine |
Molecular Formula |
C7H11N5O3 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-N-(2-hydroxyethyl)formamide |
InChI |
InChI=1S/C7H11N5O3/c8-5-4(12(3-14)1-2-13)6(15)11-7(9)10-5/h3,13H,1-2H2,(H5,8,9,10,11,15) |
InChI Key |
KUWUYPNCVMEKRB-UHFFFAOYSA-N |
Isomeric SMILES |
C(CO)N(C=O)C1=C(NC(=NC1=O)N)N |
SMILES |
C(CO)N(C=O)C1=C(N=C(NC1=O)N)N |
Canonical SMILES |
C(CO)N(C=O)C1=C(NC(=NC1=O)N)N |
synonyms |
ring-opened 7-(2-hydroxyethyl)guanine |
Origin of Product |
United States |
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